[5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone
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Overview
Description
[5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a piperidine ring, and a pyridine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenoxymethyl group. The piperidine ring is then synthesized and linked to the oxazole ring through a methanone bridge. The final step involves the attachment of the pyridin-3-ylmethoxy group to the piperidine ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole or piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced piperidine compounds. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
[5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone include:
- [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
- [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-4-ylmethoxy)piperidin-1-yl]methanone
- [5-(Phenoxymethyl)-1,2-oxazol-3-yl]-[3-(quinolin-3-ylmethoxy)piperidin-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[5-(phenoxymethyl)-1,2-oxazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-22(21-12-20(29-24-21)16-28-18-7-2-1-3-8-18)25-11-5-9-19(14-25)27-15-17-6-4-10-23-13-17/h1-4,6-8,10,12-13,19H,5,9,11,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGQSKIAUVJHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)COC3=CC=CC=C3)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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